molecular formula Al3Ni2 B14726115 CID 78062230

CID 78062230

Cat. No.: B14726115
M. Wt: 198.331 g/mol
InChI Key: YQNMPMGJCSXBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78062230 is a chemical compound registered in the PubChem database. This compound has garnered attention due to its unique properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.

Properties

Molecular Formula

Al3Ni2

Molecular Weight

198.331 g/mol

InChI

InChI=1S/3Al.2Ni

InChI Key

YQNMPMGJCSXBJD-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Ni].[Ni]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78062230 involves specific routes and reaction conditions. While detailed synthetic routes are proprietary and may vary, general methods include:

    Organic Synthesis: This involves the reaction of specific precursors under controlled conditions to form the desired compound.

    Industrial Production: Large-scale production may involve optimized processes to ensure high yield and purity. This often includes the use of catalysts, specific temperatures, and pressures to facilitate the reaction.

Chemical Reactions Analysis

Structural and Reactivity Context

While CID 78062230 is not explicitly mentioned, the search results highlight key reaction types observed in similar heterocyclic and aromatic compounds:

  • Carbonyl and amide chemistry : Compounds like [2-furan-2-yl-4-(phenyliminomethyl)-1,3-oxazol-5-yl] furan-2-carboxylate (Table 1, Entry 16) undergo reactions involving carbonyl groups, such as esterification or amidation .

  • Sulfonamide and sulfonyl chemistry : Derivatives like (5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl) furan-2-carboxylate (Table 1, Entry 7) exhibit reactivity at sulfonamide linkages, prone to nucleophilic substitution or hydrolysis .

  • Pyridine and pyrazole substituents : Compounds with pyridyl or pyrazolyl moieties (e.g., Table 1, Entries 6, 7) often participate in aromatic substitution or metal-mediated coupling reactions .

Biological Activity and Reaction Implications

  • IC50 values : Compounds in Table 2 (e.g., 6c, 6e) show variable anticancer activity, suggesting that substituent effects (e.g., cyclohexyl vs. p-tolyl) significantly influence reactivity and biological outcomes .

  • Metabolic stability : Modifications to spirolactam groups (Search Result 9) highlight strategies to reduce oxidative metabolism, which could inform synthetic design for this compound analogs.

Limitations and Recommendations

  • Data gaps : The absence of direct references to this compound in the provided sources necessitates further literature review using databases like PubChem , SciFinder , or Reaxys .

  • Experimental validation : For novel compounds, confirmation of reactivity through techniques like NMR spectroscopy , mass spectrometry , or in silico modeling (e.g., QSAR studies) is critical.

Scientific Research Applications

CID 78062230 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological assays to study its effects on different biological systems.

    Industry: It may be used in the production of materials, chemicals, or other industrial products.

Mechanism of Action

The mechanism by which CID 78062230 exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can modulate various physiological processes, making it a compound of interest in pharmacology and biochemistry.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific domains. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide deeper insights into its utility and future prospects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.